4-Bromo-1-butoxy-2-ethynylbenzene
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Overview
Description
4-Bromo-1-butoxy-2-ethynylbenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a bromine atom, a butoxy group, and an ethynyl group attached to a benzene ring
Preparation Methods
The synthesis of 4-Bromo-1-butoxy-2-ethynylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Butoxylation: The attachment of a butoxy group to the benzene ring, often achieved through nucleophilic substitution reactions.
Ethynylation: The addition of an ethynyl group, which can be accomplished using Sonogashira coupling reactions involving palladium catalysts and copper co-catalysts
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-1-butoxy-2-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-butoxy-2-ethynylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Pharmaceuticals: It can be used in the synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1-butoxy-2-ethynylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The specific molecular targets and pathways depend on the reaction type and conditions.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-1-butoxy-2-ethynylbenzene include:
- 4-Bromo-1-chloro-2-ethynylbenzene
- 4-Bromo-1-methoxy-2-ethynylbenzene
- 4-Bromo-1-ethoxy-2-ethynylbenzene
These compounds share similar structural features but differ in the nature of the substituents attached to the benzene ring. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-bromo-1-butoxy-2-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-3-5-8-14-12-7-6-11(13)9-10(12)4-2/h2,6-7,9H,3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQVITSXXUUMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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